N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is a compound that features a benzimidazole moiety, which is a crucial structural component in many bioactive molecules. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide typically involves the condensation of 1,2-phenylenediamine with various aldehydes or acids. One common method is the reaction of 1,2-phenylenediamine with acetic anhydride under reflux conditions to form the benzimidazole core, followed by further functionalization to introduce the acetamide group . Another method involves the use of formic acid or trimethyl orthoformate as a condensing agent .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding and cost-effective methods. These methods include the use of catalysts such as sodium metabisulfite (Na2S2O5) to facilitate the condensation reactions . The reactions are typically carried out in solvents like ethanol or methanol to ensure high solubility and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: Benzimidazole derivatives are used in the production of dyes, pigments, and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can lead to anti-inflammatory and anticancer effects. The compound can also interact with DNA, interfering with the replication and transcription processes, which is crucial for its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Mebendazole: Another anthelmintic agent with a broad spectrum of activity against parasitic worms.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other benzimidazole derivatives, this compound has shown promising results in preclinical studies for its anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-8-12(9-15(10)17-11(2)20)16-18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZTVOWUGICVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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